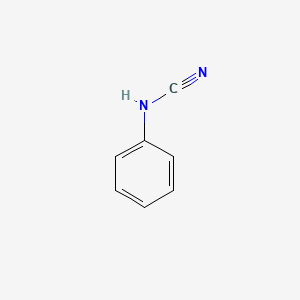

Phenylcyanamide

Description

Significance and Versatility of Cyanamide (B42294) Chemistry

Cyanamide chemistry, in general, is a field of significant importance in organic and industrial chemistry. chemicalbook.compatsnap.com The cyanamide functional group, with its N-C≡N backbone, possesses both nucleophilic and electrophilic characteristics, rendering it highly reactive and versatile in a variety of chemical reactions. chemicalbook.com This dual reactivity allows cyanamides to participate in cycloadditions, multicomponent reactions, and as building blocks for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. chemicalbook.comnih.gov

The versatility of cyanamides extends to their use as precursors for a wide range of valuable chemicals, including pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.ai They are key intermediates in the production of guanidines, biguanides, and other nitrogen-rich compounds. chemicalbook.com The ability of the cyanamide group to be readily converted into other functional groups makes it a powerful tool for synthetic chemists. rsc.orgrsc.org

Current Research Landscape Pertaining to Phenylcyanamide Derivatives

The research landscape for this compound derivatives is vibrant and expanding, with significant efforts focused on the synthesis of novel compounds and the exploration of their properties and applications. A key area of investigation is the use of this compound as a precursor in the synthesis of various heterocyclic compounds. For instance, researchers have explored the synthesis of 1,2,4-oxadiazoles from cyanamides through in situ trapping of the cyanamide anion with 1,3-dipoles like nitrile oxides. mdpi.com

Another active area of research involves the use of this compound derivatives as ligands in coordination chemistry. acs.org Scientists have synthesized and characterized transition metal complexes with various substituted this compound ligands. mdpi.comtandfonline.com These complexes are being investigated for their potential applications in catalysis and materials science. For example, new cyclometalated Ir(III) complexes incorporating meso-phenylcyanamide BODIPY ligands have been synthesized and are being studied for their potential as photodynamic therapy agents. rsc.orgrsc.org

Furthermore, the development of new synthetic methodologies for the preparation of this compound derivatives is a continuous pursuit. Recent advancements include the use of low-valent cobalt(II) catalysts for the cyanation of aryl-zinc derivatives, providing an efficient route to aryl nitriles. mdpi.com Research has also focused on the cleavage of the N–CN bond in cyanamides, which can act as an electrophilic cyanating agent or an amino-transfer group, opening up avenues for the difunctionalization of carbon-carbon multiple bonds. nih.gov

Interdisciplinary Relevance in Advanced Chemical Sciences

The impact of this compound and its derivatives extends beyond traditional organic synthesis, finding relevance in several interdisciplinary areas of the chemical sciences.

Medicinal Chemistry: this compound derivatives are of significant interest in medicinal chemistry. The 2-phenethylamine scaffold, which can be conceptually related to this compound, is a common motif in many biologically active compounds and approved drugs. mdpi.comnih.gov The design and synthesis of new bioactive molecules often involve the incorporation of phenyl-containing fragments. cnio.es Research groups are actively exploring the synthesis of metal complexes with this compound derivative ligands for their potential medicinal activity. mdpi.com For instance, the potential of certain compounds as diuretics and for hypertension treatment is under investigation.

Materials Science: In materials science, cyanamide-based compounds are utilized in the development of novel functional materials. uni-koblenz.de this compound derivatives are being explored as components in the synthesis of polymers and coordination networks. ontosight.aieuropa.eu The unique electronic and structural properties of these derivatives make them attractive for applications in optoelectronics and as functional components in advanced materials. novapublishers.com For example, the study of photo-induced linkage isomerism in ruthenium complexes with this compound ligands highlights their potential in developing photo-switchable materials. acs.org

Catalysis: The coordination chemistry of this compound ligands with transition metals is a promising area for the development of new catalysts. acs.orgsbu.ac.ir The electronic properties of the this compound ligand can be tuned by introducing different substituents on the phenyl ring, which in turn can influence the catalytic activity of the metal center. Researchers are investigating the catalytic performance of these complexes in various organic transformations. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H6N2 |

| Average Mass | 118.139 |

| Monoisotopic Mass | 118.053098 |

| ChemSpider ID | 62528 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

phenylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-6-9-7-4-2-1-3-5-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXXLCJERIYMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211235 | |

| Record name | Phenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-34-4 | |

| Record name | N-Phenylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Phenylcyanamide

Novel Synthetic Approaches to Phenylcyanamide and its Derivatives

The synthesis of this compound and its derivatives has moved beyond traditional methods, with a growing emphasis on metal-free conditions, one-pot strategies, and green chemistry principles to enhance efficiency and reduce environmental impact.

Development of Metal-Free Protocols for this compound Synthesis

Recent research has successfully established metal-free protocols for the synthesis of this compound and its derivatives, offering a more sustainable alternative to traditional metal-catalyzed reactions. An operationally simple method involves the N-arylation of cyanamides using diaryliodonium triflates in an aqueous medium. rsc.orgrsc.org This approach is compatible with both alkyl and aryl cyanamides under mild reaction conditions. rsc.orgrsc.org For instance, the reaction of p-tolylcyanamide with diphenyliodonium (B167342) triflate in water at 80°C, using potassium carbonate as a base, yields the corresponding disubstituted cyanamide (B42294) in good yields. rsc.org

Another notable metal-free approach utilizes molecular iodine as a desulfurizing agent for the synthesis of arylcyanamides in water at room temperature. researchgate.net This method has been shown to be effective for converting a library of aryl isothiocyanates into their respective cyanamides in high yields (90-97%). researchgate.net The use of a surfactant, such as TPGS-750-M, and an additive like sodium hydroxide (B78521) can further enhance product yields. researchgate.net Additionally, a hypervalent iodine(III) reagent has been employed to promote the efficient synthesis of cyanamides from amines. rsc.org These metal-free methods avoid the cost and potential toxicity associated with transition metal catalysts. rsc.orgrsc.orgrsc.org

One-Pot Synthesis Strategies for Cyanamides from Precursors

One-pot syntheses of cyanamides from various precursors have gained significant attention due to their operational simplicity and efficiency. researchgate.netsemanticscholar.org These strategies often involve the in-situ generation of intermediates that are then converted to the final cyanamide product without isolation.

An effective one-pot method involves the reaction of isothiocyanates with aqueous ammonia (B1221849), followed by desulfurization to yield the corresponding cyanamides. ias.ac.in This process has been successfully applied to a range of aryl and alkyl isothiocyanates. ias.ac.in Another environmentally benign one-pot synthesis starts from dithiocarbamate (B8719985) salts, using iodine and hydrogen peroxide. researchgate.net This method has been demonstrated to produce this compound in excellent yield from its dithiocarbamate precursor. researchgate.net

Furthermore, a one-pot protocol for the synthesis of N-substituted-N-arylcyanamide derivatives has been developed, highlighting the versatility of this approach. google.com The synthesis of main-chain polybenzoxazines containing amide linkages has also been achieved in a one-pot reaction, showcasing the broad applicability of these strategies. mdpi.com These one-pot methods streamline the synthetic process, reduce waste, and often lead to high yields of the desired products. semanticscholar.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of this compound. yale.edusigmaaldrich.com A key aspect of this is the use of safer solvents and reaction media. yale.edusigmaaldrich.com The synthesis of this compound derivatives in aqueous media is a prime example of this principle in action. rsc.orgrsc.orgorganic-chemistry.org Water is a non-toxic, non-flammable, and readily available solvent, making it an environmentally friendly alternative to traditional organic solvents. researchgate.netyale.edu

Another green chemistry principle is the use of catalytic reagents over stoichiometric ones to minimize waste. yale.edusigmaaldrich.comacs.org While metal-free approaches are being developed, some efficient syntheses still utilize catalysts. The focus here is on using cheaper, less toxic metals and operating under milder conditions. For example, an iron-mediated multi-component method for cyanamide synthesis from isothiocyanates proceeds under mild, room temperature conditions. ias.ac.in

Reducing the number of synthetic steps, such as by employing one-pot strategies, also aligns with green chemistry principles by minimizing the use of additional reagents and the generation of waste. sigmaaldrich.comacs.org The development of synthetic methods that are conducted at ambient temperature and pressure further contributes to energy efficiency, a core tenet of green chemistry. yale.edusigmaaldrich.com

Specific Reaction Pathways for this compound Core Formation

The formation of the this compound core can be achieved through various reaction pathways, with the conversion from thiourea (B124793) derivatives and isothiocyanates being prominent methods.

Synthesis from Thiourea Derivatives

The synthesis of cyanamides from thiourea derivatives is a well-established and versatile method. rsc.org This transformation typically involves a desulfurization step. A recent advancement in this area is a base-mediated aminoalkylation of aryl thiourea, which allows for the rapid assembly of structurally diverse cyanamides in a one-pot procedure. rsc.org For instance, the reaction of 1-phenylthiourea with (2-chloroethyl)benzene (B74947) in the presence of sodium carbonate and copper(II) hydroxide in DMSO at 120°C yields N-phenethyl-N-phenylcyanamide. rsc.org

The conversion of 1-phenylthiourea to this compound can be achieved rapidly using reagents like tetrapropylammonium (B79313) tribromide (TPATB) for desulfurization. semanticscholar.org This method is efficient, with the reaction completing within minutes. semanticscholar.org The development of synthetic methods for thiourea derivatives themselves is also an active area of research, with environmentally friendly approaches using aqueous media being developed. organic-chemistry.org

Table 1: Synthesis of this compound from 1-Phenylthiourea

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Tetrapropylammonium tribromide (TPATB) | Ethyl Acetate | Not specified | 5 min | Not specified | semanticscholar.org |

| Copper(II) hydroxide, Sodium Carbonate | DMSO | 120 °C | 1 h | 95% (for N-phenethyl-N-phenylcyanamide) | rsc.org |

This table is interactive. Click on the headers to sort the data.

Conversion from Isothiocyanates

The conversion of isothiocyanates to cyanamides is another key synthetic strategy. ias.ac.in This transformation can be achieved through an iron-mediated process where aryl and alkyl isothiocyanates react with aqueous ammonia to produce the corresponding cyanamides in moderate to good yields. ias.ac.in Aryl isothiocyanates with electron-donating groups on the phenyl ring, such as 4-methoxy and 4-methyl, have been shown to be more reactive, providing the respective aromatic cyanamides in high yields (92-95%). ias.ac.in

A one-pot process for preparing isothiocyanates from amines under aqueous conditions has also been developed, providing a convenient route to the starting materials for cyanamide synthesis. beilstein-journals.org The desulfurization of isothiocyanates can be promoted by various reagents, including molecular iodine in water, which offers a metal-free alternative. researchgate.net

Table 2: Iron-Mediated Synthesis of Cyanamides from Isothiocyanates

| Isothiocyanate | Yield | Reference |

|---|---|---|

| Phenyl isothiocyanate | 90% | ias.ac.in |

| 4-Methoxyphenyl isothiocyanate | 92% | ias.ac.in |

| 4-Methylphenyl isothiocyanate | 95% | ias.ac.in |

This table is interactive. Click on the headers to sort the data.

Cyanation of Amines for N-CN Bond Formation

The formation of the N-CN bond through the cyanation of amines is a fundamental approach for synthesizing substituted cyanamides, including this compound. semanticscholar.orgrsc.org This transformation can be achieved through several methods, each with its own set of reagents and reaction conditions.

A prevalent and traditional method involves the use of cyanogen (B1215507) halides, such as cyanogen bromide (BrCN), as electrophilic cyanating agents. semanticscholar.orgnih.gov While effective, the high toxicity of these reagents has prompted the development of safer alternatives. semanticscholar.org

Modern approaches have introduced a variety of less hazardous cyanating agents. These include:

N-Chlorosuccinimide (NCS) and Zn(CN)₂: This combination provides an operationally simple method for the oxidation-cyanation of amines, avoiding the direct handling of toxic cyanogen halides. organic-chemistry.orgacs.org

Trimethylsilyl cyanide (TMSCN) and Sodium Hypochlorite (bleach): In this method, bleach oxidizes TMSCN to generate an electrophilic cyanating reagent in situ, which then reacts with the amine. nih.govorganic-chemistry.org

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS has emerged as an efficient cyanation reagent, particularly under transition metal catalysis. rsc.orgcardiff.ac.uk It is also employed in Lewis acid-promoted intramolecular aminocyanation of alkenes. nih.gov

Copper-Catalyzed Cyanation: Transition metal catalysis, particularly with copper salts like CuCN and Cu(OH)₂, has been developed for the N-cyanation of amines under oxidative coupling conditions. semanticscholar.orgrsc.org

The choice of method often depends on the specific substrate and desired outcome, with ongoing research focused on developing even milder and more efficient protocols. rsc.org

Deoxycyanamidation of Alcohols

A novel and significant advancement in cyanamide synthesis is the deoxycyanamidation of alcohols. This one-pot process utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a source of the cyanamide anion. acs.orgnih.gov This method provides a direct route to tertiary cyanamides from primary and secondary alcohols in excellent yields. acs.orgnih.govresearchgate.net

The reaction proceeds through a proposed mechanism involving an initial N- to O-sulfonyl transfer, followed by the recombination of the resulting cyanamide anion and the alkyl sulfonate. acs.org This transformation is notable for exploiting the desulfonylative reactivity of NCTS, a pathway less common than its typical use in electrophilic cyanation. cardiff.ac.ukacs.orgnih.gov

A variety of primary and secondary alcohols have been successfully converted to their corresponding cyanamides using this method. acs.org The reaction conditions are generally mild, and the process is operationally simple. acs.orgresearchgate.net

| Starting Alcohol | Product | Yield (%) |

| Benzyl alcohol | N-benzyl-N-phenylcyanamide | 80 |

| 4-Methoxybenzyl alcohol | N-(4-methoxybenzyl)-N-phenylcyanamide | 85 |

| Cinnamyl alcohol | N-cinnamyl-N-phenylcyanamide | 75 |

| 1-Phenylethanol | N-(1-phenylethyl)-N-phenylcyanamide | 72 |

| Cyclohexanol | N-cyclohexyl-N-phenylcyanamide | 89 |

This table presents a selection of results from the deoxycyanamidation of various alcohols using NCTS. The yields are isolated yields after chromatographic purification. acs.org

Functionalization and Derivatization Strategies

Once this compound is synthesized, it can be further modified to introduce a wide range of functional groups, leading to a diverse library of derivatives with potentially valuable properties.

Introduction of Substituents on the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. st-andrews.ac.ukunacademy.com The cyanamide group itself influences the reactivity and regioselectivity of these substitutions. Due to the nitrogen atom's ability to donate its lone pair of electrons, the cyanamide group can act as an activating group, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.in

Common electrophilic substitution reactions that can be applied to this compound include:

Halogenation: Introduction of bromine or chlorine using the elemental halogen in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. unacademy.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. unacademy.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an appropriate acyl or alkyl halide and a Lewis acid catalyst like AlCl₃. lkouniv.ac.in

The specific conditions for these reactions would need to be optimized for this compound to achieve the desired substitution pattern and yield.

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through various strategies, either by starting with a substituted aniline (B41778) or by modifying the this compound core.

One common approach involves the reaction of substituted anilines with cyanogen bromide. srce.hr This method allows for the direct incorporation of substituents that are already present on the starting aniline. For instance, anilines bearing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can be converted to their corresponding this compound derivatives. srce.hrias.ac.in

Another strategy involves the functionalization of a pre-formed this compound. For example, N-allenyl cyanamides have been synthesized through a one-pot deoxycyanamidation-isomerization of propargyl alcohol with NCTS. cardiff.ac.uk These derivatives can then undergo further reactions like hydroarylation, hydroamination, and cycloaddition to create a variety of complex cyanamide products. cardiff.ac.uk

Transition metal-catalyzed reactions have also been employed to synthesize substituted phenylcyanamides. For example, copper-catalyzed intramolecular aminocyanation of N-(2-ethynylphenyl)-N-sulfonyl-cyanamides leads to the formation of 3-cyanoindole (B1215734) derivatives. mdpi.com

| Substituent (X) on Phenyl Ring | Starting Material | Method | Reference |

| 4-Methyl (4-Me) | 4-Methylaniline | Reaction with cyanogen bromide | srce.hr |

| 4-Methoxy (4-MeO) | 4-Methoxyaniline | Reaction with cyanogen bromide | srce.hr |

| 4-Bromo (4-Br) | 4-Bromoaniline | Reaction with cyanogen bromide | srce.hr |

| 4-Nitro (4-NO₂) | 4-Nitroaniline | Reaction with cyanogen bromide | srce.hr |

| 4-Dimethylamino (4-Me₂N) | 4-Dimethylaminoaniline | Reaction with cyanogen bromide | srce.hr |

This table summarizes the preparation of various substituted phenylcyanamides starting from the corresponding anilines.

Reaction Mechanisms and Mechanistic Investigations Involving Phenylcyanamide

Elucidation of Reaction Pathways for Phenylcyanamide Formation and Transformation

The unique electronic properties of the cyanamide (B42294) group in this compound allow it to participate in a diverse array of chemical reactions. Understanding the underlying mechanisms of these transformations is key to harnessing its synthetic potential.

Nucleophilic attack is a fundamental process in organic chemistry where an electron-rich species (the nucleophile) donates a pair of electrons to an electron-deficient species (the electrophile) to form a new covalent bond. chemistryguru.com.sglasalle.edu In the context of this compound chemistry, nucleophilic attack can occur at the electrophilic carbon atom of the nitrile group.

Intramolecular Aminocyanation: The N-CN bond of a cyanamide can be activated by a Lewis acid, facilitating an intramolecular nucleophilic attack by an alkene. Experimental data supports a mechanism involving the nucleophilic attack of the alkene on the nitrile center. mdpi.com This process can proceed even without a transition metal catalyst, highlighting the inherent reactivity of the cyanamide moiety when appropriately activated. mdpi.com

Aryne Insertion: this compound can undergo aryne insertion across the N-CN bond. This reaction is initiated by the generation of an aryne and an anionic cyanamide species. The aryne then undergoes nucleophilic addition to form a phenyl anion, which subsequently cyclizes to a strained four-membered intermediate. Ring-opening of this intermediate followed by protonation yields the final aminocyanated product. nih.gov

Addition to Carbonyls: In reactions involving carbonyl compounds, the cyanide ion (CN-), which can be generated from various sources, acts as the nucleophile. chemistryguru.com.sg The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Radical reactions involve species with unpaired electrons and proceed through a chain reaction mechanism typically consisting of initiation, propagation, and termination steps. wikipedia.org this compound and its derivatives can participate in radical cyclization reactions, offering a powerful method for the synthesis of cyclic compounds. wikipedia.org

Alkyl Radical Cyclization: An alkyl radical, generated, for instance, from the abstraction of a phenyl-selenide by a tributyltin-radical, can undergo cyclization. nih.gov This process can occur in either a 5- or 6-exo-dig pathway, where the radical attacks the nitrile group. The resulting amide-iminyl-radical then undergoes rearomatization to yield the final product. The involvement of a radical pathway is often confirmed by the quenching of the reaction in the presence of a radical scavenger. nih.gov

Difunctionalization of Alkenes: Radical cyclization can initiate the difunctionalization of alkenes. For example, a radical generated from the abstraction of a chlorine atom can undergo a 5-exo or 7-endo cyclization onto an alkene, followed by trapping of the resulting radical to afford the difunctionalized product. mdpi.com

Cycloaddition reactions are pericyclic chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. numberanalytics.comnumberanalytics.com The carbon-nitrogen triple bond of cyanamides makes them suitable partners in various cycloaddition reactions.

[3+2] Cycloaddition: Cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings like 4-aminotetrazoles. nih.govnumberanalytics.com The mechanism of these strain-promoted [3+2] cycloaddition reactions (SP-32CA) has been studied using molecular electron density theory, revealing a one-step, zwitterionic process. rsc.org

[2+2+2] Cycloaddition: this compound can participate in metal-catalyzed [2+2+2] cycloaddition reactions with alkynes to form substituted pyridines. nih.gov These reactions can be catalyzed by various transition metals, including iron. nih.gov

C-H activation involves the cleavage of a carbon-hydrogen bond, a typically unreactive bond, followed by the formation of a new bond, often with a metal. mt.comnumberanalytics.com This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. mt.comnih.gov

General Mechanism: The general mechanism of C-H activation involves the cleavage of the C-H bond and the formation of a carbon-metal bond, resulting in a cyclometalated intermediate. scielo.br This is followed by the insertion of the functional group. scielo.br Several mechanistic pathways for C-H activation have been described, including oxidative addition, σ-bond metathesis, and electrophilic substitution. mt.comnumberanalytics.comscielo.br

Concerted Metalation-Deprotonation (CMD): In this mechanism, the C-H bond cleavage and metal-carbon bond formation occur in a concerted step, often assisted by a ligand that acts as a proton acceptor. scielo.br This pathway has been proposed for C-H activation reactions catalyzed by metals bearing Lewis-basic ligands. scielo.br

Carboxylate-Assisted C-H Activation: The use of carboxylates as ligands can facilitate C-H activation. Studies have shown that stronger acids used to form the carboxylate ligand can accelerate the C-H activation step by making the metal center more electrophilic. rsc.org

Mechanistic Insights into Catalytic Cycles Featuring this compound

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. numberanalytics.comaithor.com this compound can act as a ligand or a substrate in various transition metal-catalyzed reactions, and understanding the mechanistic details of these catalytic cycles is essential for catalyst development and reaction optimization.

Transition metal-catalyzed reactions typically involve a series of elementary steps, such as oxidative addition, reductive elimination, and migratory insertion, that constitute the catalytic cycle. numberanalytics.com

Copper-Catalyzed Cyanation: Secondary amines can be cyanated using copper catalysts to form N-substituted cyanamides. In one proposed mechanism, a Cu(I) species is oxidized to Cu(II) in the presence of a base and molecular oxygen. A nitrile radical, generated from a source like AIBN, then inserts into the copper complex, followed by reductive elimination to yield the N-cyanated product. nih.gov Another pathway involves the use of CuCN, which can self-catalyze the reaction. mdpi.com

Palladium-Catalyzed Aminocyanation: Intramolecular aminocyanation of alkenes can be catalyzed by palladium complexes. A proposed catalytic cycle involves the coordination of a boron Lewis acid to the N-CN group, followed by oxidative addition to a Pd(0) complex. mdpi.com

Rhodium and Cobalt-Catalyzed Electrophilic Cyanation: These metals can catalyze the electrophilic cyanation of C-H bonds. A general catalytic cycle involves C-H activation to form a metallacycle, followed by reaction with an electrophilic cyanating agent. mdpi.com

Role of Lewis Acid Catalysis in N-CN Bond Cleavage

The cleavage of the nitrogen-carbon (N-CN) bond in this compound derivatives is a significant transformation in organic synthesis, enabling the development of novel synthetic methodologies. Lewis acid catalysis has emerged as a powerful strategy to facilitate this bond cleavage, particularly in N-sulfonylated phenylcyanamides. nih.govnih.gov The electron-withdrawing nature of the sulfonyl group weakens the adjacent N-CN bond, and this effect is significantly enhanced by the coordination of a Lewis acid to the cyanamide moiety. nih.gov

A prime example of this is the metal-free, Lewis acid-promoted intramolecular aminocyanation of alkenes. nih.govnih.gov In this reaction, a strong Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), activates N-sulfonyl cyanamides, leading to the formal cleavage of the N-CN bond and the subsequent vicinal addition of the sulfonamide and nitrile groups across an alkene. nih.govnih.gov This method provides an atom-economical route to valuable nitrogen-containing heterocycles such as indolines and tetrahydroquinolines. nih.gov

Mechanistic investigations suggest that the reaction is initiated by the coordination of the Lewis acid to the N-sulfonyl cyanamide. nih.gov It is hypothesized that the lone pair of electrons on the cyanamide nitrogen (N_CN) coordinates to the B(C₆F₅)₃, forming an adduct. nih.gov This coordination enhances the electrophilicity of the cyano group, setting the stage for an intramolecular nucleophilic attack by the alkene. mdpi.comnih.gov The weakening of the N-CN bond by the Lewis acid is a crucial step that induces the bond cleavage required for the aminocyanation to proceed. nih.gov Research has shown that while a stoichiometric amount of the Lewis acid gives good yields, the reaction can also proceed with catalytic amounts (e.g., 20 mol %), albeit with longer reaction times. mdpi.comnih.gov

In cooperative catalysis systems, such as the palladium/triorganoboron-catalyzed intramolecular aminocyanation, a boron Lewis acid coordinates to the N-CN group of the substrate. nih.gov This initial activation is followed by oxidative addition to a Pd(0) complex, demonstrating the synergistic role of the Lewis acid in facilitating metal-mediated N-CN bond cleavage. nih.gov

| Catalyst System | Substrate Type | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ (Lewis Acid) | N-sulfonyl cyanamides with an alkene moiety | Activation of the N-CN bond via coordination of the Lewis acid to the cyanamide, facilitating intramolecular nucleophilic attack by the alkene. | Indolines and Tetrahydroquinolines | nih.govnih.gov |

| Palladium/Triorganoboron (e.g., BEt₃) | N-cyano-N-[2-(2-methylallyl)aryl]acetamide | Cooperative catalysis where the boron Lewis acid coordinates to the N-CN group, enabling oxidative addition to a Pd(0) complex. | 5-exo-trig cyclized products (aminocyanation) | nih.gov |

| Rhodium(I) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and Organoboronic Acids | Metal-mediated N-CN bond cleavage for cyano group transfer. | Aromatic and Vinyl Nitriles | rsc.org |

Intermediate Species Identification in this compound Reactions

The elucidation of reaction mechanisms involving this compound often relies on the identification or postulation of key intermediate species. These intermediates provide critical insights into the reaction pathway and the roles of various reagents and catalysts.

In the deoxycyanamidation of alcohols using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), mechanistic studies involved synthesizing the proposed intermediates to confirm their involvement. cardiff.ac.uk The reaction between separately synthesized this compound and 2-fluorobenzyl 4-methylbenzenesulfonate (B104242) yielded the expected final product, supporting a pathway involving these species as intermediates. cardiff.ac.uk Computational studies for this reaction suggested two possible pathways, with one proceeding through a carbamimidate intermediate. cardiff.ac.ukacs.org

During the reaction of phenyllithium (B1222949) with N,N-disubstituted cyanamides, a stepwise addition of the organometallic reagent occurs. cdnsciencepub.com This process leads to the formation of successive intermediates, including the lithium salt of an amidine and a subsequent guanidinylamidine salt. cdnsciencepub.com These intermediates can be isolated or can undergo further reaction, such as cyclization, to form 1,3,5-triazine (B166579) derivatives. cdnsciencepub.com

Metal-catalyzed reactions also feature distinct intermediates. In a copper-catalyzed intramolecular aminocyanation of N-(2-ethynylphenyl)-N-sulfonyl-cyanamides, a key copper-acetylide intermediate is postulated to form, which then leads to the construction of a 3-cyanoindole (B1215734) skeleton. nih.gov In palladium/triorganoboron cooperative catalysis, the reaction proceeds through a proposed catalytic cycle involving a boron-coordinated cyanamide species that undergoes oxidative addition to palladium(0), forming a complex which then proceeds through syn-aminopalladation and reductive elimination steps. nih.gov

Metal-free reactions can involve highly reactive intermediates. For instance, the insertion of an aryne across the N-CN bond of a monosubstituted cyanamide is proposed to proceed through a phenyl-anion intermediate. nih.gov This anion then undergoes cyclization to form a highly strained four-membered ring intermediate before rearranging to the final aminobenzonitrile product. nih.gov Furthermore, in the synthesis of disubstituted cyanamides from aryl-isoselenocyanates, the reaction mechanism involves the loss of selenium and dinitrogen from an intermediate tetrazole, which generates an anionic species that is subsequently alkylated. nih.gov

| Reaction Type | Proposed Intermediate(s) | Method of Identification/Postulation | Final Product(s) | Reference |

|---|---|---|---|---|

| Deoxycyanamidation of alcohols with NCTS | This compound; 2-fluorobenzyl 4-methylbenzenesulfonate; Carbamimidate | Synthesis of proposed intermediates and computational studies | Tertiary cyanamides | cardiff.ac.ukacs.org |

| Reaction with Phenyllithium | Lithium salt of amidine; Lithium salt of guanidinylamidine | Isolation of intermediates and derivatization | Amidines, Guanidinylamidines, 1,3,5-Triazines | cdnsciencepub.com |

| Copper-catalyzed intramolecular aminocyanation | Cu-acetylide intermediate | Postulated based on experimental results with internal alkynes | 1-sulfonyl-3-cyanoindoles | nih.gov |

| Palladium/triorganoboron cooperative catalysis | Boron-coordinated cyanamide; Pd(0)-xantphos complex | Proposed catalytic cycle based on experimental data | Aminocyanated products | nih.gov |

| Aryne insertion into N-CN bond | Phenyl-anion; Strained four-membered ring | Postulated based on reaction conditions and products | Aminobenzonitriles | nih.gov |

| Synthesis from Aryl-isoselenocyanate and Azide | Intermediate tetrazole; Anionic species | Mechanistic postulation | Disubstituted cyanamides | nih.gov |

Coordination Chemistry of Phenylcyanamide Ligands

Phenylcyanamide as a Coordinating Ligand Motif

This compound and its derivatives are intriguing ligands due to the presence of multiple potential donor sites, namely the two nitrogen atoms of the cyanamide (B42294) group. This allows for a rich and varied coordination chemistry.

Monodentate Coordination Modes

As a monodentate ligand, which donates a single pair of electrons to a metal atom, this compound typically coordinates in an "end-on" fashion through the nitrile nitrogen atom. nih.govresearchgate.net This mode of coordination has been confirmed through various spectroscopic techniques, including infrared spectroscopy supported by 15N-isotope labeling experiments in ruthenium complexes. nih.gov In this configuration, the metal is bound to the terminal nitrogen of the -N≡C-N moiety. This coordination can involve either the σ or π electrons of the cyano group. nih.gov While other coordination modes like bridging have been observed, particularly in copper complexes, the end-on monodentate linkage through the nitrile nitrogen is a predominant motif for the complexes discussed herein. nih.gov

Anionic Cyanamido Form ([PhNCN]⁻) and its Coordination

The amine proton of the neutral this compound ligand is acidic, allowing for deprotonation to form the anionic phenylcyanamido ligand, [PhNCN]⁻. nih.gov This anion is resonance-stabilized, with the negative charge delocalized over the NCN fragment. The anionic form acts as a strong π-donor, a property that arises from the delocalization of nitrogen lone pairs into the nitrile π system. nih.gov This electronic characteristic influences its coordination preference. For instance, the π-donating anionic this compound ligand shows a preference for coordinating to metal centers in higher oxidation states, such as Ru(III), whereas the neutral, π-accepting ligand preferentially binds to Ru(II). nih.gov The coordination of the anionic ligand, similar to its neutral counterpart, typically occurs in an end-on fashion through the nitrile nitrogen. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The versatility of the this compound ligand is demonstrated in its ability to form stable complexes with a variety of transition metals. The synthesis and characterization of these complexes provide insight into the nature of the metal-ligand bond.

Ruthenium(II) Complexes

A general method for synthesizing pentaammineruthenium(II) complexes of this compound involves the reaction of appropriate starting materials under an inert atmosphere. nih.gov For example, the complex [(NH₃)₅Ru(2,6-Cl₂Hpcyd)][PF₆]₂ was prepared and characterized, with 13C NMR spectroscopy and elemental analysis confirming its composition. nih.gov Infrared spectroscopy is a key tool for characterizing these complexes, with the position of the ν(C≡N) stretching frequency providing evidence for the coordination mode. In Ru(II) complexes, the neutral this compound ligand functions as a π-acceptor, which helps to stabilize the Ru(II) oxidation state. nih.govnih.gov

Another class of ruthenium(II) complexes, [Ru(terpy)(bpy)(L)]PF₆ (where L is a substituted anionic this compound), has been synthesized via a metathesis reaction. mdpi.com This involves reacting [Ru(terpy)(bpy)Cl]PF₆ with the thallium salts of the corresponding this compound ligands in refluxing acetonitrile (B52724). mdpi.com These complexes have been thoroughly characterized by elemental analysis, IR, ¹H-NMR, and UV-vis spectroscopy, confirming the coordination of the anionic this compound ligand to the ruthenium(II) center. mdpi.com

Table 1: Spectroscopic Data for Selected Ruthenium(II) this compound Complexes

| Complex | ν(C≡N) (cm⁻¹) | Key ¹H-NMR Signals (ppm, DMSO-d₆) |

|---|---|---|

| [(NH₃)₅Ru(2,6-Cl₂Hpcyd)][PF₆]₂ | Not specified | 11.2 (s, 1H, NH), 7.4-7.6 (m, 3H, Ar-H) |

Palladium(II) and Platinum(II) Complexes

Square planar complexes of palladium(II) and platinum(II) featuring this compound ligands have been synthesized and characterized. Mononuclear (2,2',2"-terpyridine)palladium(II) complexes with various substituted this compound ligands are prepared by reacting [Pd(terpy)Cl]Cl with the thallium salt of the desired this compound ligand. nih.gov These complexes, isolated as hexafluorophosphate (B91526) salts, exhibit a ligand-to-metal charge transfer (LMCT) band in the visible region, demonstrating a significant Pd-NCN interaction. nih.gov

Additionally, a series of water-soluble palladium(II) and platinum(II) complexes incorporating both lidocaine (B1675312) (LC) and substituted this compound derivatives have been reported. dntb.gov.uarsc.org The general formulas for these complexes are K[Pd(pcyd)₂(LC)] and K[Pt(pcyd)₂(LC)], where 'pcyd' represents a substituted this compound anion. dntb.gov.uarsc.org These compounds have been fully characterized, confirming their structures and demonstrating the coordination of the this compound ligands to the metal centers. dntb.gov.uarsc.org

Table 2: Examples of Palladium(II) and Platinum(II) this compound Complexes

| Complex Formula | Metal | This compound Ligand | Ancillary Ligand | Reference |

|---|---|---|---|---|

| [Pd(terpy)(pcyd)]PF₆ | Palladium(II) | This compound | 2,2',2"-Terpyridine | nih.gov |

| K[Pd(2,6-Me₂pcyd)₂(LC)] | Palladium(II) | 2,6-Dimethyl this compound | Lidocaine | dntb.gov.ua |

| K[Pd(2,6-Et₂pcyd)₂(LC)] | Palladium(II) | 2,6-Diethyl this compound | Lidocaine | dntb.gov.ua |

| K[Pt(3,5-(NO₂)₂pcyd)₂(LC)] | Platinum(II) | 3,5-Dinitro this compound | Lidocaine | rsc.org |

Gold(III) Complexes

Gold(III) ion, being isoelectronic and isostructural with platinum(II), readily forms square-planar complexes. The synthesis of gold(III) complexes with N-donor ligands often involves the reaction of a gold(III) salt, such as Na[AuCl₄]·2H₂O, with the desired ligand. mdpi.com While the direct synthesis of many gold(III)-phenylcyanamide complexes is not widely detailed, complexes containing both bipyridine and a this compound derivative have been reported. frontiersin.org

For instance, a complex with the formula [Au(bpy)LCl]Cl, where L is the 3-((4-nitrophenyl)thio)this compound anion and bpy is 2,2′-bipyridine, has been synthesized and characterized. The synthesis likely proceeds through the initial formation of the [Au(bpy)Cl₂]⁺ cation, followed by the substitution of one chloride ligand with the anionic this compound ligand. These complexes are of interest for their potential biological activities. frontiersin.org The characterization of such complexes confirms the square-planar geometry around the gold(III) center, with coordination from the bidentate bipyridine, the monodentate this compound, and a chloride ion. nih.govfrontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Formula |

|---|---|

| (2,6-Dichlorophenyl)cyanamide | C₇H₄Cl₂N₂ |

| (Phenylcyanamido)(2,2',2"-terpyridine)palladium(II) Hexafluorophosphate | [Pd(C₁₅H₁₁N₃)(C₇H₅N₂)]PF₆ |

| 2,2'-Bipyridine | C₁₀H₈N₂ |

| 2,2':6',2"-Terpyridine | C₁₅H₁₁N₃ |

| 3-((4-Nitrophenyl)thio)this compound | C₁₃H₉N₃O₂S |

| Gold(III) chloride | AuCl₃ |

| K[Palladium(II)(2,6-diethylthis compound)₂(lidocaine)] | K[Pd(C₁₁H₁₃N₂)₂(C₁₄H₂₂N₂O)] |

| K[Palladium(II)(2,6-dimethylthis compound)₂(lidocaine)] | K[Pd(C₉H₉N₂)₂(C₁₄H₂₂N₂O)] |

| K[Platinum(II)(3,5-bis(trifluoromethyl)this compound)₂(lidocaine)] | K[Pt(C₉H₃F₆N₂)₂(C₁₄H₂₂N₂O)] |

| K[Platinum(II)(3,5-dinitrothis compound)₂(lidocaine)] | K[Pt(C₇H₃N₄O₄)₂(C₁₄H₂₂N₂O)] |

| Lidocaine | C₁₄H₂₂N₂O |

| Pentaammine(2,6-dichlorothis compound)ruthenium(II) hexafluorophosphate | [(NH₃)₅Ru(C₇H₄Cl₂N₂)][PF₆]₂ |

| [Ruthenium(II)(terpy)(bpy)(2,4-dibromothis compound)]PF₆ | [Ru(C₁₅H₁₁N₃)(C₁₀H₈N₂)(C₇H₃Br₂N₂)]PF₆ |

Copper(I) and Silver(I) Complexes

The coordination chemistry of this compound with copper(I) and silver(I) reveals a range of structural motifs, primarily influenced by the nature of ancillary ligands and the substituents on the phenyl ring of the this compound anion (pcyd⁻).

Copper(I) Complexes:

Copper(I) complexes with this compound ligands have been synthesized and structurally characterized. For instance, the dimeric complex [{Cu(PPh₃)₂(4-Me₂Npcyd)}₂] features a centrosymmetric structure where the 4-dimethylaminothis compound ligands bridge the copper(I) centers in a μ-1,3-fashion through both the cyano and amido nitrogen atoms. srce.hr Each copper atom in this dimer exhibits a distorted tetrahedral geometry, coordinated to two triphenylphosphine (B44618) phosphorus atoms and two nitrogen atoms from the bridging ligands, resulting in a 'P₂N₂' coordination sphere. srce.hr

Monomeric copper(I) complexes have also been reported, such as [Cu(PPh₃)₃L] where L can be this compound (pcyd) or 4-nitrothis compound (4-NO₂pcyd). srce.hr Attempts to purify these complexes can sometimes lead to the formation of the more stable dimeric structures. srce.hr The interest in copper-phenylcyanamide complexes stems in part from their relationship to the highly conductive Cu(DCNQI)₂ (DCNQI = N,N'-dicyanoquinonediimine) materials, where the copper ion is in a distorted tetrahedral environment coordinated by four cyanamide groups. srce.hr

Silver(I) Complexes:

A variety of silver(I) complexes with this compound ligands have been synthesized, showcasing different coordination modes. Similar to copper(I), dimeric silver(I) complexes of the type [{Ag(PPh₃)₂(4-Me₂Npcyd)}₂] have been prepared. srce.hr In this complex, the 4-dimethylaminothis compound ligands also act as μ-1,3-bridging units. srce.hr However, unlike the centrosymmetric copper analogue, the silver atoms in this dimer are not equivalent. srce.hr Each silver atom still maintains a distorted tetrahedral geometry with a 'P₂N₂' coordination environment. srce.hr

Monomeric silver(I) complexes are more common, particularly with bulky phosphine (B1218219) ligands. Complexes of the general formula [Ag(PPh₃)₃L], where L is a substituted this compound, feature a distorted tetrahedral silver(I) center coordinated to three triphenylphosphine ligands and one terminally bound this compound ligand via the cyano nitrogen. srce.hr Crystal structures of [Ag(PPh₃)₃(4-Brpcyd)] and [Ag(PPh₃)₃(4-MeOpcyd)] have confirmed this coordination geometry.

The this compound ligand is ambidentate and can exhibit at least three coordination modes in its complexes with copper(I) and silver(I):

Monodentate: Coordination through the cyano nitrogen. srce.hr

μ-1,3-bridging: Bridging two metal centers through the cyano and amido nitrogens. srce.hr

μ-1,1-bridging: Bridging two metal centers via the cyano nitrogen. srce.hr

Table 1: Selected Copper(I) and Silver(I) this compound Complexes and their Structural Features

| Complex | Metal Ion | This compound Ligand (L) | Ancillary Ligands | Structural Motif | Coordination Geometry | Reference |

| [{Cu(PPh₃)₂(4-Me₂Npcyd)}₂] | Cu(I) | 4-Me₂Npcyd | PPh₃ | Dimer (μ-1,3-bridging) | Distorted Tetrahedral | srce.hr |

| [Cu(PPh₃)₃(pcyd)] | Cu(I) | pcyd | PPh₃ | Monomer | Not specified | srce.hr |

| [{Ag(PPh₃)₂(4-Me₂Npcyd)}₂] | Ag(I) | 4-Me₂Npcyd | PPh₃ | Dimer (μ-1,3-bridging) | Distorted Tetrahedral | srce.hr |

| [Ag(PPh₃)₃(4-Brpcyd)] | Ag(I) | 4-Brpcyd | PPh₃ | Monomer | Distorted Tetrahedral | srce.hr |

| [Ag(PPh₃)₃(4-MeOpcyd)] | Ag(I) | 4-MeOpcyd | PPh₃ | Monomer | Distorted Tetrahedral | srce.hr |

Nickel(II) and Cobalt(II) Complexes

The coordination chemistry of this compound with nickel(II) and cobalt(II) has been explored, leading to the formation of octahedral complexes with interesting structural and electronic properties.

Nickel(II) Complexes:

Nickel(II) complexes of 4-nitrothis compound have been synthesized and characterized. researchgate.netdocumentsdelivered.com In these complexes, the nickel(II) ion is typically found in a distorted octahedral geometry. The coordination sphere is completed by other ligands, such as 1,10-phenanthroline (B135089) (phen). For instance, in complexes of the type [Ni(phen)₂(4-NO₂pcyd)₂], the two 4-nitrothis compound ligands are monodentate, coordinating to the nickel(II) center through the terminal nitrile nitrogen atom. tandfonline.com The metal-cyanamide bond in these complexes is observed to be bent. tandfonline.com

Cobalt(II) Complexes:

Similar to nickel(II), cobalt(II) forms distorted octahedral complexes with this compound ligands. tandfonline.comiut.ac.ir In the complex [Co(phen)₂(4-NO₂pcyd)₂]·CH₃OH, the cobalt(II) atom is coordinated by two bidentate 1,10-phenanthroline ligands and two monodentate 4-nitrothis compound ligands. tandfonline.comtandfonline.comnih.gov The 4-nitrothis compound ligands are in a cis arrangement and coordinate through the nitrogen atom of the cyano group. tandfonline.com The Co-N(cyanamide) bond is also bent, with a C-N-Co bond angle of approximately 150-151°. tandfonline.comtandfonline.com

The coordination of the this compound ligand through the terminal nitrile nitrogen is the preferred mode, which is attributed to the greater steric hindrance that would be associated with coordination to the amido nitrogen. tandfonline.com

Table 2: Selected Nickel(II) and Cobalt(II) this compound Complexes and their Structural Features

| Complex | Metal Ion | This compound Ligand | Ancillary Ligands | Coordination Geometry | Key Structural Feature | Reference |

| [Ni(phen)₂(4-NO₂pcyd)₂] | Ni(II) | 4-NO₂pcyd | 1,10-phenanthroline | Distorted Octahedral | Monodentate coordination of 4-NO₂pcyd | tandfonline.com |

| [Co(phen)₂(4-NO₂pcyd)₂]·CH₃OH | Co(II) | 4-NO₂pcyd | 1,10-phenanthroline | Distorted Octahedral | cis arrangement of 4-NO₂pcyd ligands | tandfonline.comtandfonline.comnih.gov |

Manganese(III) Complexes

The coordination chemistry of this compound extends to manganese(III), particularly within the framework of porphyrin chemistry. Tetraphenylporphyrin (B126558) manganese(III) complexes with this compound ligands have been synthesized and characterized. documentsdelivered.com In these complexes, the this compound ligand coordinates to the manganese(III) center in an axial position. This results in a six-coordinate manganese(III) complex with a distorted octahedral geometry. The four nitrogen atoms of the porphyrin ring form the equatorial plane, while the this compound and another axial ligand occupy the remaining two positions.

Zinc(II) Complexes

Zinc(II), a d¹⁰ metal ion, readily forms complexes with this compound ligands. ijtsrd.com The coordination geometry around the zinc(II) center is typically tetrahedral or octahedral. In the presence of ancillary ligands like 1,10-phenanthroline (phen), zinc(II) forms distorted octahedral complexes of the type [Zn(phen)₂(4-NO₂pcyd)₂]·CH₃OH. tandfonline.comtandfonline.comnih.gov

In this complex, the zinc(II) atom is coordinated to two bidentate phenanthroline ligands and two monodentate 4-nitrothis compound ligands. tandfonline.com The 4-nitrothis compound ligands are positioned in a cis configuration and coordinate to the zinc(II) ion through the nitrogen atom of the cyano group. tandfonline.com The coordination of the amide oxygen to the zinc(II) center has also been observed in complexes with other carboxamide derivatives. ias.ac.in The Zn-N(cyanamide) bond angle is bent, with a C-N-Zn angle of approximately 148.5°. tandfonline.comtandfonline.com The preference for coordination via the nitrile nitrogen is consistent with observations for other transition metal complexes of this compound. tandfonline.com

Table 3: Selected Zinc(II) this compound Complex and its Structural Features

| Complex | Metal Ion | This compound Ligand | Ancillary Ligands | Coordination Geometry | Key Structural Feature | Reference |

| [Zn(phen)₂(4-NO₂pcyd)₂]·CH₃OH | Zn(II) | 4-NO₂pcyd | 1,10-phenanthroline | Distorted Octahedral | cis arrangement of 4-NO₂pcyd ligands | tandfonline.comtandfonline.comnih.gov |

Iron(III) Complexes

Iron(III) complexes with this compound ligands have been synthesized, often in the context of porphyrin chemistry. documentsdelivered.com Monomeric and dimeric complexes of porphyrin iron(III) with bridging this compound ligands have been reported. documentsdelivered.com In monomeric tetraphenylporphyrin iron(III) complexes with substituted this compound ligands, the this compound anion acts as an axial ligand, coordinating to the iron(III) center. acs.org

Additionally, iron(III) tetrachloride complex ions with protonated phenanthroline-based ligands have been synthesized, indicating the versatility of iron in forming complexes with related nitrogen-containing ligands. nih.govsemanticscholar.orgresearchgate.net The synthesis of iron(III) cyanide complexes has also been achieved using cyano-transfer one-electron oxidants. nih.gov

Electronic and Redox Properties of this compound Metal Complexes

The electronic and redox properties of metal complexes containing this compound ligands are of significant interest, particularly concerning the potential for the ligand to participate in electron transfer processes.

Ligand-Centered Redox Processes

This compound ligands can be considered "redox non-innocent," meaning they can actively participate in the redox chemistry of the complex, rather than being passive spectators to metal-centered redox events. mdpi.com This behavior arises from the presence of accessible energy levels within the ligand that can accommodate changes in electron density. mdpi.com

In metal complexes with such ligands, redox processes can be centered on the ligand, with the metal's oxidation state remaining unchanged. mdpi.com Alternatively, both the ligand and the metal can undergo changes in their oxidation states. mdpi.com This ability of the ligand to act as an electron reservoir is crucial in various chemical transformations. rsc.org

For instance, in certain ruthenium complexes, the this compound ligand has been shown to mediate electronic communication between metal centers. The redox properties of these complexes, including ligand-to-metal charge transfer (LMCT) bands, are influenced by the nature of the substituents on the phenyl ring of the this compound ligand. The anionic this compound ligand is a strong π-donor due to the delocalization of the nitrogen lone pairs into the nitrile π system. Conversely, neutral this compound ligands can act as π-acceptors. This dual electronic nature makes this compound a versatile ligand for tuning the redox properties of metal complexes. Metal complexes featuring redox-active ligands can also impact cellular redox chemistry, either directly through metal- or ligand-based redox processes or indirectly by interacting with biological molecules involved in cellular redox pathways. nih.gov

Metal-Centered Redox Processes

The this compound ligand's electronic properties play a crucial role in the redox behavior of its metal complexes. In ruthenium complexes, cyclic voltammetry studies have revealed the presence of distinct redox processes associated with both the metal center and the ligand itself. acs.orgacs.org This indicates that the this compound ligand is "non-innocent," meaning it actively participates in the complex's redox chemistry rather than acting as a passive spectator. acs.org

Specifically, in a series of [Ru(bpy)2(L)(dmso-S)]+ complexes, where L represents various substituted this compound anions, two primary oxidation events are observed. acs.org The first is a ligand-based L(0/-) couple, and the second, occurring at a more positive potential, is the metal-centered Ru(III/II) couple. acs.orgacs.org This assignment is supported by density functional theory (DFT) calculations, which confirm the significant contribution of the this compound ligand to the highest occupied molecular orbital (HOMO). acs.org

The substituents on the phenyl ring of the cyanamide ligand systematically alter these redox potentials. Electron-withdrawing groups, such as chlorine atoms, make the ligand harder to oxidize and stabilize the HOMO of the complex. acs.org For instance, the oxidation potential of the this compound ligand is influenced by the nature and position of these substituents. ijcce.ac.irijcce.ac.ir This tunability allows for the systematic construction of complexes to study intramolecular electron transfer. ijcce.ac.ir

Upon oxidation to the formal Ru(III) state, a rearrangement to form linkage isomers can occur, highlighting the intricate relationship between the metal's oxidation state and the coordination mode of other ligands in the complex. acs.org The ability of the this compound ligand to act as an electron reservoir is a key feature of its coordination chemistry. acs.org

| Complex Ligand (L) | E1/2 (L0/-) (V vs SCE) | E1/2 (RuIII/II) (V vs SCE) |

| Pentachlorothis compound | 0.82 | 1.48 |

| 2,3,5,6-Tetrachlorothis compound | 0.76 | 1.47 |

| 2,4,5-Trichlorothis compound | 0.73 | 1.44 |

| 2,4-Dichlorothis compound | 0.65 | 1.41 |

| 4-Chlorothis compound | 0.58 | 1.39 |

| This compound | 0.51 | 1.37 |

This table displays the half-wave potentials for the ligand-centered (L0/-) and metal-centered (RuIII/II) redox couples for a series of [Ru(bpy)2(L)(dmso-S)]+ complexes, demonstrating the influence of this compound substituents on the electronic properties of the complex. Data sourced from Inorganic Chemistry. acs.orgacs.org

Photo-Induced Linkage Isomerism and Ligand Donor Properties

This compound ligands can exert significant control over the photochemical behavior of their complexes, particularly in the context of photo-induced linkage isomerism. acs.org This phenomenon is observed in complexes like [Ru(bpy)2(L)(dmso-S)]+, where irradiation with light can cause the dimethylsulfoxide (dmso) ligand to switch its coordination from the sulfur atom (S-bonded) to the oxygen atom (O-bonded), forming a metastable isomer. acs.orgacs.org

The efficiency of this photochemical process, measured by the quantum yield (Φ), is inversely correlated with the electron-donating strength of the this compound ligand (L). acs.org When L is a strong electron donor (e.g., unsubstituted this compound), the quantum yield for the Ru–S to Ru–O isomerization is low. Conversely, when L is substituted with electron-withdrawing groups (e.g., multiple chlorine atoms), making it a weaker donor, the quantum yield increases. acs.orgacs.org

This trend suggests that the electron donor properties of the this compound ligand stabilize the ground state of the S-bonded isomer in the 3MLCT (metal-to-ligand charge transfer) excited state, which is the precursor to the isomerization. acs.orgacs.org A stronger donor ligand increases the stability of the formal Ru(III) center that is formed in the MLCT excited state, thus hindering the linkage isomerism process. acs.org The investigation into these photochromic systems is driven by their potential applications in optical memory and photoswitching devices. acs.org

| Complex Ligand (L) | Quantum Yield (ΦS→O) |

| Pentachlorothis compound | 0.15 |

| 2,3,5,6-Tetrachlorothis compound | 0.13 |

| 2,4,5-Trichlorothis compound | 0.12 |

| 2,4-Dichlorothis compound | 0.09 |

| 4-Chlorothis compound | 0.08 |

| This compound | 0.07 |

This table illustrates the relationship between the electron-donating character of the substituted this compound ligand and the quantum yield for S→O photoisomerization of the dmso ligand in [Ru(bpy)2(L)(dmso-S)]+ complexes. Data sourced from Inorganic Chemistry. acs.orgacs.org

Structural Aspects of this compound Coordination

Planarity and Conjugation Effects within the Cyanamide Group

The structure of the this compound ligand is characterized by potential π-conjugation between the phenyl ring and the cyanamide group (-NCN). This electronic interaction influences the ligand's geometry and its coordination properties. In several copper(II) complexes, the anionic cyanamide group of the ligand has been shown to be nearly coplanar with the phenyl group. researchgate.net This planarity suggests a strong π-coupling, allowing for delocalization of electron density across the ligand framework. researchgate.net

The cyanamide group itself has two nitrogen atoms, the amido and the cyano (or nitrile) nitrogen, both of which can coordinate to a metal center. srce.hrscienceopen.com This allows this compound to act as a versatile ligand, capable of terminal coordination through one nitrogen atom or bridging two metal centers in a µ-1,3 fashion. srce.hrscienceopen.com The close energy and symmetry matching between ruthenium dπ orbitals and the terminal nitrogen pπ orbitals of cyanamide ligands is a key factor in the electronic structure of these complexes. ijcce.ac.ir This orbital overlap facilitates the delocalized π systems that are of interest for creating hybrid materials like molecular wires. ijcce.ac.ir

Distorted Geometries in Coordinated Environments

When this compound ligands are incorporated into metal complexes, the resulting coordination geometries around the metal center often deviate from idealized polyhedra like octahedral or tetrahedral. These distortions are influenced by factors such as the steric demands of the ligands and the electronic properties of the metal ion.

For instance, in a series of cobalt(II), zinc(II), and cadmium(II) complexes with 4-nitro-phenylcyanamide (4-NO2pcyd) and 1,10-phenanthroline (phen), single-crystal X-ray crystallography revealed that all the complexes adopt a distorted octahedral geometry. tandfonline.comnih.govtandfonline.com In these [M(phen)2(4-NO2pcyd)2] structures, the two monodentate 4-nitro-phenylcyanamide ligands are arranged in a cis position relative to each other. tandfonline.com

Similarly, copper(I) and silver(I) complexes with triphenylphosphine and various this compound ligands exhibit distorted tetrahedral geometries. srce.hr In dimeric structures like [{Cu(PPh3)2(4-Me2Npcyd)}2], each metal atom is bound to two phosphorus atoms and two nitrogen atoms from bridging this compound ligands, resulting in a distorted 'P2N2' coordination sphere. srce.hr In monomeric silver(I) complexes, the coordination environment around the silver atom is also described as distorted tetrahedral. srce.hr A copper(II) complex with 4-nitro-phenylcyanamide and dimethylformamide was found to have a five-coordinate, distorted square-pyramidal geometry. scienceopen.com These structural distortions are a common feature in the coordination chemistry of this compound, arising from the interplay of steric and electronic effects within the coordination sphere.

| Complex | Metal Center | Coordination Geometry | Key Feature |

| [Co(phen)2(4-NO2pcyd)2] | Co(II) | Distorted Octahedral | cis arrangement of pcyd ligands tandfonline.com |

| [Zn(phen)2(4-NO2pcyd)2] | Zn(II) | Distorted Octahedral | cis arrangement of pcyd ligands tandfonline.com |

| [{Cu(PPh3)2(4-Me2Npcyd)}2] | Cu(I) | Distorted Tetrahedral | Bridging pcyd ligands srce.hr |

| [Ag(PPh3)3(4-Brpcyd)] | Ag(I) | Distorted Tetrahedral | Terminal pcyd ligand srce.hr |

| [Cu(4-NO2pcyd)2(DMF)] | Cu(II) | Distorted Square-Pyramidal | Five-coordinate center scienceopen.com |

This table summarizes the observed coordination geometries for various metal complexes containing substituted this compound ligands, highlighting the prevalence of distorted structures.

Computational and Theoretical Chemistry Studies of Phenylcyanamide

Vibrational Spectroscopy Simulations and Interpretation

Computational studies have been instrumental in deciphering the complex vibrational spectra of phenylcyanamide and related aromatic cyanamides. Techniques such as Density Functional Theory (DFT) are employed to calculate harmonic and anharmonic vibrational frequencies, which can then be compared to experimental data from methods like Fourier-transform infrared (FTIR) spectroscopy. nih.gov These simulations provide a foundational understanding of the molecule's vibrational modes.

Infrared Band Analysis and Identification of Fermi Resonancesacs.org

The infrared (IR) spectrum of this compound and its derivatives is more complex than would be predicted by simple harmonic calculations. nih.gov The region of the cyanamide (B42294) (-N≡C-N, or NCN) stretching vibration, expected to show a single strong band, often presents multiple peaks. nih.govwikipedia.org This phenomenon is attributed to Fermi resonance, a quantum mechanical effect where an overtone or combination band has a similar energy to a fundamental vibrational mode. researchgate.net For this resonance to occur, the interacting vibrational modes must possess the same symmetry. researchgate.net The result is a shift in the energies of both modes and an intensity transfer, where the weaker band (the overtone or combination) "borrows" intensity from the stronger fundamental band. researchgate.net

In the case of aromatic cyanamides like 4-methyl-phenylcyanamide (4MPC), a close analog of this compound, the fundamental NCN stretching band interacts with overtone or combination bands of low-frequency phenyl ring modes. nih.gov DFT calculations for 4-MPC predicted a fundamental NCN stretch near 2305 cm⁻¹, with nearby combination and overtone bands at 2300 cm⁻¹, 2296 cm⁻¹, and 2279 cm⁻¹. nih.gov The small energy separation between the fundamental and these other modes facilitates the Fermi resonance, leading to the complex band structure observed experimentally. nih.gov Studies on this compound itself, formed during the flash vacuum thermolysis of 5-phenyltetrazole, identified IR absorptions at 2255/2236 cm⁻¹, indicating a similar splitting. wikipedia.org

Table 1: Experimental and Calculated IR Bands for this compound and a Related Analog

| Compound | Experimental Bands (cm⁻¹) | Calculated Frequencies (cm⁻¹) | Assignment |

|---|---|---|---|

| This compound | 2256 wikipedia.org | Not specified | NCN Stretch |

| This compound | 2255 / 2236 wikipedia.org | Not specified | NCN Stretch (split by resonance) |

| 4-Methyl-Phenylcyanamide (4MPC) | 2236, 2222, 2201 nih.gov | 2305 nih.gov | Fundamental NCN Stretch |

| 4-Methyl-Phenylcyanamide (4MPC) | Not specified | 2300, 2296 nih.gov | Combination Bands |

This table compiles data from different computational and experimental studies. Direct comparison between calculated and experimental values should be made with caution as methods and conditions may vary.

Investigation of Anharmonic Couplingacs.org

The phenomenon of Fermi resonance is a direct consequence of anharmonic coupling, where the vibrations of a molecule are not perfectly harmonic oscillators. nih.gov In this compound and its derivatives, the NCN stretching mode is strongly coupled to other vibrations, a feature that complicates the interpretation of its IR spectrum. nih.gov This strong anharmonic coupling is characteristic of the cyanamide group attached to an aromatic scaffold, in contrast to aliphatic scaffolds where Fermi resonance is typically avoided. nih.gov

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique used to investigate these couplings directly. nih.gov In a 2D IR spectrum, the presence of off-diagonal cross-peaks at early waiting times is a clear indicator of anharmonic coupling between vibrational transitions. nih.gov For 4-methyl-phenylcyanamide, 2D IR spectra show such cross-peaks, confirming the coupling between the transitions in the NCN stretching region and verifying that the multiple peaks arise from a single, coupled vibrational system. nih.gov This coupling is essential for understanding how energy flows within the molecule following vibrational excitation. rsc.org

Energetic and Stability Assessments (e.g., Isomerization Energetics)researcher.life

Computational chemistry provides critical insights into the relative stability of this compound and its isomers, most notably phenylcarbodiimide. These studies calculate the potential energy surface to determine the energies of different structures and the activation barriers for their interconversion.

This compound is an isomer of phenylcarbodiimide. wikipedia.orgresearcher.life Theoretical calculations have been performed to assess the energetics of the isomerization between these two molecules. Studies involving the phenylcarbodiimide radical cation and the this compound radical cation show that a direct 1,3-hydrogen shift to interconvert them has a very high activation energy. nih.gov In another context, this compound has been observed as a product from the isomerization of phenylcarbodiimide, which can be formed from the photolysis of other precursors like 2-phenyltetrazole. researcher.life This indicates that while the direct path may be energetically costly, indirect routes for isomerization exist.

Table 2: Calculated Relative Energies for Isomerization Processes

| Reaction | Species | Energy Barrier / Difference | Computational Level |

|---|---|---|---|

| Isomerization | Phenylcarbodiimide ion (14•+) to this compound ion (15•+) | Very high activation energy nih.gov | Not Specified |

| Stability | Thione S-methylide (TSM) vs. Thiirane (THI) | THI is 37.5 kcal mol⁻¹ more stable than TSM | G4 Level |

Note: The table includes data for a related isomerization to provide context on the scale of energetic barriers in similar molecular systems.

Catalytic Applications and Research in Phenylcyanamide Mediated Catalysis

Role of Phenylcyanamide Derivatives in Catalytic Systems

This compound derivatives have been shown to act as effective ligands in transition metal complexes, influencing the catalytic activity and stability of these systems. The coordination typically occurs through the terminal nitrogen atom of the nitrile group.

In recent research, a series of mononuclear ruthenium(II) complexes featuring substituted this compound ligands, specifically [Ru(Tp)(dppe)L] (where L is a substituted this compound), have been synthesized and characterized. X-ray crystallography of these complexes confirmed that the this compound ligand coordinates to the ruthenium center through its terminal nitrile nitrogen. Similarly, triorganotin(IV) complexes with this compound have been prepared where the cyanamide (B42294) ligand coordinates to the metal center. These metal-cyanamide complexes exhibit potential applications in areas such as antimicrobial and cytotoxic therapies, demonstrating that the coordination of this compound derivatives to metal centers can impart valuable chemical properties to the resulting complexes.

The ability of the cyanamide functional group to coordinate with metals is a key aspect of its role in catalysis, whether as a ligand that modulates a catalyst's properties or as a substrate that is activated by a metal center for subsequent reactions.

Metal-Catalyzed Cyanation Reactions

This compound derivatives are pivotal in metal-catalyzed reactions for introducing the cyanide group into organic molecules. These reactions often leverage the unique reactivity of the cyano group within the derivative.

A prominent application of this compound derivatives is in directed C-H functionalization, specifically in the ortho-cyanation of aromatic compounds. The reagent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a structurally related derivative, has emerged as a user-friendly and efficient electrophilic cyanating agent.

Rhodium-catalyzed reactions have been successfully developed for the directed C-H cyanation of arenes using NCTS. nih.gov This method allows for the practical synthesis of various aromatic nitriles. The reaction's versatility is demonstrated by its compatibility with a wide array of directing groups, including pyridines, pyrazoles, and oximes, which guide the cyanation to the ortho position of the C-H bond. For instance, the cyanation of acetophenone (B1666503) O-methyl oxime substrates and other arenes with directing groups proceeds in moderate to good yields. nih.gov Rhodium complexes such as [RhCp*Cl2]2 have been employed, often with a silver salt additive like AgSbF₆, to achieve high yields with low catalyst loadings (e.g., 1 mol %). nih.gov This chelation-assisted strategy provides excellent site selectivity, a crucial advantage in complex molecule synthesis. nih.govnih.gov

Table 1: Examples of Rhodium-Catalyzed Ortho C-H Cyanation using NCTS This table is interactive. Users can sort columns by clicking on the headers.

| Directing Group | Arene Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine (B92270) | 2-Phenylpyridine | [RhCp*Cl₂]₂, AgSbF₆ | Good to Excellent | nih.gov |

| O-methyl oxime | Acetophenone O-methyl oxime | Rhodium Catalyst | Moderate to Good | nih.gov |

| Phosphate | Diethyl Phenyl Phosphate | Rhodium Catalyst | Moderate to Good | nih.gov |

The specific transformation involving the oxidative cyanation of N,N-dimethylaniline to yield N-methyl-N-phenylcyanamide is not extensively documented in the reviewed scientific literature. While research on the oxidative cyanation of tertiary amines and the oxidative N-demethylation of N,N-dimethylaniline exists, a direct catalytic protocol for this particular reaction remains elusive in prominent reports. researchgate.netresearchgate.net

Cycloaddition Catalysis Involving Cyanamides

Cyanamides, including this compound, are valuable substrates in metal-catalyzed cycloaddition reactions for the construction of nitrogen-containing heterocycles. The carbon-nitrogen triple bond of the cyanamide readily participates in these transformations.

The [2+2+2] cycloaddition of diynes with cyanamides is a powerful, atom-efficient method for synthesizing highly substituted 2-aminopyridines. rsc.org Both iron and cobalt catalysts have proven effective for this transformation. Iron-catalyzed systems, utilizing catalysts like FeI₂/dppp/Zn or a combination of FeCl₂, zinc, and a bis(aldimino)pyridine ligand, can facilitate the reaction at room temperature with good to excellent yields and high regioselectivity. rsc.orgrsc.org A proposed mechanism for the iron-catalyzed reaction involves the in-situ reduction of the iron salt by zinc to generate a low-valent iron species. This active catalyst then undergoes oxidative coupling with the diyne to form a ferracyclopentadiene intermediate, which is followed by insertion of the cyanamide and reductive elimination to yield the 2-aminopyridine (B139424) product. rsc.org

Cobalt-based catalysts, such as a system comprising CoCl₂·6H₂O, dppe, and zinc, are also highly effective for the cycloaddition of diynes and cyanamides. nih.gov These reactions typically proceed under mild conditions to afford the desired 2-aminopyridine products in good yields. nih.gov

Table 2: Metal-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst System | Diyne Substrate | Cyanamide Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₂/Zn/Ligand | 1,2-Bis(phenylethynyl)benzene | This compound | Substituted 2-Aminopyridine | High | rsc.org |

| FeI₂/dppp/Zn | Dipropargyl Ether | N,N-Dimethylcyanamide | Substituted 2-Aminopyridine | 85 | rsc.org |

| CoCl₂·6H₂O/dppe/Zn | 1,7-Octadiyne | This compound | Substituted 2-Aminopyridine | Good | nih.gov |

Hydration of Cyanamides (Catalyst Reusability Studies)